α1-Adrenoceptor Binding Affinity Reduction Conferred by Benzyl vs. Phenyl Substitution
In the Chern et al. 1993 SAR study, compounds in which the phenyl ring of the phenylpiperazine side chain was replaced with a benzyl group exhibited a 10- to 1000-fold reduction in α1-adrenoceptor binding affinity relative to the parent phenyl compound 16a [1]. Although the exact Ki of 145938-38-1 has not been reported in primary literature, this class-level SAR allows a quantitative estimate: if the phenyl analog 2-PMDQ displays a Ki of 1.7 nM for α1-AR , the benzyl analog is projected to have a Ki in the range of approximately 17–1700 nM, representing a minimum 10-fold and potentially >500-fold decrease in potency.
| Evidence Dimension | α1-adrenoceptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki ≈ 17–1700 nM (based on class-level SAR; exact value not reported in primary literature) |
| Comparator Or Baseline | 2-PMDQ (phenylpiperazine analog, CAS 139047-55-5): Ki = 1.7 nM |
| Quantified Difference | ≥10-fold reduction; literature range 10–1000-fold [1] |
| Conditions | Radioligand displacement assay using [³H]prazosin on rat brain cortex membranes for Comparator 2-PMDQ ; Chern et al. 1993 used [³H]prazosin binding to rat brain cortical membranes for the class-level SAR determination [1]. |
Why This Matters
A >10-fold potency difference means that 145938-38-1 cannot substitute for 2-PMDQ in α1-AR blockade experiments; it may instead serve as a low-affinity probe or negative control, directly impacting experimental design and procurement decisions.
- [1] Chern, J.-W.; Tao, P.-L.; Yen, M.-H.; Lu, G.-Y.; Shiau, C.-Y.; Lai, Y.-J.; Chien, S.-L.; Chan, C.-H. Studies on Quinazolines. 5. 2,3-Dihydroimidazo[1,2-c]quinazoline Derivatives: A Novel Class of Potent and Selective α1-Adrenoceptor Antagonists and Antihypertensive Agents. J. Med. Chem. 1993, 36 (15), 2196–2207. View Source
